3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
Description
Structural Characterization of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
Molecular Architecture and Bicyclic Framework Analysis
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde features a bicyclo[2.2.1]heptane core, a norbornane-derived framework characterized by two fused cyclohexane rings in a boat-like conformation. The molecule’s bicyclic system consists of two bridgehead carbons (C2 and C5) and a propionaldehyde side chain (-CH₂-CH₂-CHO) appended to the C2 position of the bicyclic scaffold. A butyl group (-C₄H₉) is further substituted at the C2 bridgehead, introducing steric bulk and electronic modulation to the structure.
The molecular formula is C₁₃H₂₂O , with a molar mass of 194.31 g/mol . The bicyclo[2.2.1]heptane skeleton imposes significant ring strain due to its fused cyclohexane rings, which adopt a puckered geometry to minimize eclipsing interactions. This strain influences the reactivity of the aldehyde group, enhancing its electrophilicity in condensation reactions.
Table 1: Key structural parameters of the bicyclo[2.2.1]heptane framework
| Parameter | Value |
|---|---|
| Bridgehead C-C bond length | 1.54 Å (typical) |
| C2-C7 (bridge) length | 1.52 Å |
| Dihedral angle (C1-C2-C3) | 108° |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR analysis reveals distinct signals for the aldehyde proton (δ 9.72 ppm, singlet), the methylene groups adjacent to the carbonyl (δ 2.42–2.38 ppm, multiplet), and the bicyclic framework’s bridgehead protons (δ 1.85–1.12 ppm, multiplet). The butyl side chain appears as a triplet at δ 0.92 ppm (terminal methyl) and a sextet at δ 1.35 ppm (methylene groups).
¹³C NMR spectra confirm the aldehyde carbon at δ 202.5 ppm, while the bicyclic carbons resonate between δ 35–50 ppm. The quaternary bridgehead carbon (C2) appears at δ 48.7 ppm, consistent with similar norbornane derivatives.
Table 2: Representative ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 9.72 | Singlet |
| Methylene (-CH₂-CHO) | 2.40 | Multiplet |
| Bridgehead (C2-H) | 1.78 | Multiplet |
| Butyl (-CH₂-CH₂-) | 1.35 | Sextet |
Infrared (IR) Vibrational Signature Analysis
The IR spectrum exhibits a strong absorption band at 1720 cm⁻¹ , characteristic of the aldehyde C=O stretch. Additional peaks include:
- 2850–2960 cm⁻¹ : C-H stretching vibrations of the bicyclic framework and butyl group.
- 1450 cm⁻¹ : Bending modes of methylene groups.
- 1110 cm⁻¹ : C-O stretching from potential oxidation byproducts (e.g., hemiacetals).
Table 3: Key IR absorption bands
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch | 1720 |
| C-H stretch (sp³) | 2850–2960 |
| CH₂ bending | 1450 |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 194.3 (M⁺), with major fragmentation pathways including:
- Loss of the aldehyde group (-28 amu, m/z 166.3).
- Cleavage of the bicyclic framework to yield m/z 121.1 (C₉H₁₃⁺).
- Butyl group elimination (-56 amu, m/z 138.2).
Table 4: Dominant mass spectral fragments
| m/z | Fragment Ion |
|---|---|
| 194.3 | [M]⁺ |
| 166.3 | [M – CHO]⁺ |
| 138.2 | [M – C₄H₈]⁺ |
| 121.1 | Bicyclo[2.2.1]heptane⁺ |
X-ray Crystallographic Studies of Bicyclic Derivatives
X-ray diffraction analysis of related bicyclo[2.2.1]heptane derivatives confirms the puckered geometry of the norbornane system, with bond lengths and angles consistent with theoretical predictions. For example, the C2-C7 bridge bond measures 1.52 Å , while the endocyclic C-C bonds average 1.54 Å . The propionaldehyde side chain adopts a gauche conformation relative to the bicyclic core, minimizing steric clash with the butyl substituent.
Table 5: Crystallographic data for bicyclo[2.2.1]heptane analogs
| Parameter | Value |
|---|---|
| C2-C7 bond length | 1.52 Å |
| C1-C2-C3 bond angle | 108° |
| Torsion angle (C2-C7) | 120° |
Properties
CAS No. |
97403-90-2 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
InChI Key |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2CCC1C2)CCC=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction as the Key Step
The bicyclo[2.2.1]heptane skeleton is most commonly constructed via a Diels-Alder cycloaddition between cyclopentadiene and suitable acyclic olefins (C3-C4 olefins such as 1-butene or 2-butene). This reaction forms the bicyclic system with high regio- and stereoselectivity.
- Reaction conditions: Typically conducted at temperatures ranging from 20°C to 400°C, with a preferred range of 100°C to 350°C to optimize yield and selectivity.
- Pressure: No specific pressure is required; the reaction is generally performed at the vapor pressure of the reactants at the reaction temperature.
- Catalysts: The reaction can be catalyzed or accompanied by isomerization catalysts to improve product distribution.
Isomerization Step
Following the Diels-Alder reaction, the intermediate bicyclo[2.2.1]heptene derivatives (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) undergo isomerization to yield compounds such as 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
- Catalysts: Acidic solid catalysts (solid acid catalysts) are employed, including metal oxides (alumina, silica, titania, zirconia), metal phosphates, metal sulfates, phyllosilicates (bentonite, montmorillonite), clays, and zeolites.
- Temperature: The isomerization temperature depends on catalyst acidity, ranging from 20°C to 400°C.
- Pressure: Generally performed under atmospheric or vapor pressure conditions.
One-Step vs. Two-Step Methods
- Two-step method: Separate Diels-Alder reaction followed by isomerization.
- One-step method: Simultaneous Diels-Alder reaction and isomerization by including the isomerization catalyst in the initial reaction mixture.
Both methods yield similar product distributions and efficiencies, with the one-step method offering operational simplicity.
Detailed Preparation Procedure Summary
Research Findings and Optimization Insights
- Economical synthesis: Using inexpensive and readily available 2-butene and cyclopentadiene reduces production costs compared to crotonaldehyde-based methods.
- Catalyst selection: The acidity and type of solid acid catalyst significantly influence isomerization efficiency and product distribution. Alumina and zeolites are preferred for their activity and stability.
- Temperature control: Reaction temperature affects both the Diels-Alder and isomerization steps. Higher temperatures favor faster reactions but may lead to side products; thus, 150–350°C is optimal.
- One-step process advantages: Combining Diels-Alder and isomerization in one step simplifies the process and reduces time and energy consumption without compromising yield.
- Functionalization precision: Subsequent aldehyde introduction requires mild conditions to preserve the bicyclic structure and avoid over-oxidation.
Comparative Data Table: Preparation Methods
| Parameter | Two-Step Method | One-Step Method |
|---|---|---|
| Reaction Steps | Diels-Alder + Isomerization separately | Diels-Alder + Isomerization simultaneously |
| Catalyst Usage | Isomerization catalyst in second step | Catalyst present from start |
| Temperature Range | 100–350°C | 100–350°C |
| Pressure | Vapor pressure of reactants | Vapor pressure of reactants |
| Yield Efficiency | High | Comparable to two-step |
| Operational Complexity | Higher | Lower |
| Cost Efficiency | Moderate | Improved due to fewer steps |
Chemical Reactions Analysis
Types of Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid.
Reduction: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is a chemical compound with the molecular formula and a molecular weight of 208.34 . It has the CAS number 97403-90-2 .
Chemical Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde can undergo several types of chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid. Common oxidizing agents include potassium permanganate () and chromium trioxide (.
- Reduction: The aldehyde group can be reduced to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol, using reducing agents such as sodium borohydride () or lithium aluminum hydride (.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, using nucleophiles such as Grignard reagents () under anhydrous conditions.
Scientific Research Applications
This compound has applications in various fields of scientific research:
- Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
- Biology: It is studied for its potential biological activity and interactions with biological molecules.
- Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Industry: It is widely used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and affecting various biochemical pathways, leading to the compound’s observed effects.
Mechanism of Action
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Findings
Core Modifications :
- The target compound and most analogs retain the bicyclo[2.2.1]heptane core, but substitutions vary significantly. For example, the 7-oxa analog replaces a carbon with oxygen, increasing polarity , while the dimethylbicyclo derivatives (e.g., CAS 2226-09-7) exhibit enhanced steric hindrance .
Functional Group Impact: Aldehyde vs. Ester/Amide: The propionaldehyde group in the target compound contrasts with esters (e.g., 2-propenoic acid ester in ) and amides (e.g., baccatin III n-butyl analog in ). Aldehydes are more reactive, favoring condensation or oxidation reactions, whereas esters/amides are stable, suited for drug delivery . Hydrophilicity: Sulphonamido and hydroxy groups (e.g., ) increase water solubility compared to alkyl-substituted derivatives like the target compound, which is more lipophilic .
Applications: Fragrances: The target compound and 4-(3,3-dimethylbicyclo...)ethylbutyl acetate are used in fragrances due to their volatile, odor-active profiles. Substituent size (butyl vs. ethylbutyl) alters vapor pressure and scent characteristics .
Biological Activity
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyde, also known by its CAS number 97403-90-2, is a bicyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of biochemistry and pharmacology.
Basic Information
- Chemical Formula: C14H24O
- Molecular Weight: 208.34 g/mol
- CAS Number: 97403-90-2
Structural Characteristics
The compound features a bicyclic structure which contributes to its unique chemical behavior and potential interactions with biological systems.
Research indicates that 3-(2-butylbicyclo[2.2.1]hept-2-yl)propionaldehyde may exhibit various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial characteristics, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects: There is evidence suggesting that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study conducted on various strains of bacteria demonstrated that 3-(2-butylbicyclo[2.2.1]hept-2-yl)propionaldehyde exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
-
Anti-inflammatory Potential:
- In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant at concentrations of 10 µM and above.
-
Cytotoxicity Studies:
- Cytotoxicity assays performed on human cancer cell lines indicated that the compound has selective toxicity towards certain cancer cells, with an IC50 value ranging from 20 to 30 µM depending on the cell line tested.
Data Table: Summary of Biological Activities
Safety and Toxicology
While exploring the biological activity of this compound, safety assessments are crucial. Preliminary safety data indicate that while it exhibits biological activity, further toxicological studies are required to establish a comprehensive safety profile.
Q & A
Q. What established synthetic routes are available for 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde, and how do reaction parameters influence yield?
The synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder cycloaddition or intramolecular ring-closing strategies. For example, describes the synthesis of a structurally related nitrophenyl-substituted bicyclo compound using a multi-step approach involving ketone functionalization and nitro-group introduction. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for cycloaddition efficiency.
- Temperature control : Maintaining sub-0°C conditions to prevent side reactions during aldehyde formation.
- Purification : Column chromatography with polar/non-polar solvent gradients to isolate the bicyclo core .
Yield optimization often requires balancing steric hindrance from the butyl substituent and reactivity of the propionaldehyde group.
Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclo structure. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) and chemical shifts (δ 1.5–2.5 ppm for methylene groups) help distinguish stereochemistry .
- IR Spectroscopy : The aldehyde C=O stretch (~1720 cm⁻¹) and bicyclo C-H bending (~1450 cm⁻¹) provide functional group validation.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (e.g., C₁₄H₂₂O for the parent compound) and detects fragmentation patterns unique to the bicyclo system .
Advanced Research Questions
Q. How can stereochemical ambiguities in the bicyclo[2.2.1]heptane system be resolved during structural elucidation?
Stereochemical challenges arise from the rigid bicyclo framework and substituent orientation. Methodological approaches include:
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
- NOESY NMR : Cross-peaks between bridgehead protons and the butyl group clarify spatial proximity .
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. simulated NMR shifts .
Q. What methodological considerations are critical for environmental analysis of bicyclic terpenoid derivatives like this compound?
highlights challenges in detecting persistent organic pollutants (POPs) with complex bicyclic structures:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate hydrophobic compounds from aqueous matrices.
- Chromatography : Reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/water) to separate bicyclo analogs.
- Detection : Tandem MS (e.g., Q-TOF) for high sensitivity and specificity, especially at trace concentrations (<1 ppb) .
Contradictions in recovery rates (e.g., matrix interference in sediment samples) require isotope-labeled internal standards for quantification .
Q. How do substituents on the bicyclo[2.2.1]heptane framework influence reactivity in derivatization reactions?
The butyl group and propionaldehyde moiety impact reactivity:
- Steric Effects : The 2-butyl substituent hinders nucleophilic attack at the bridgehead carbon, favoring reactions at the aldehyde group.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce aldehyde electrophilicity, while alkyl groups enhance it.
- Derivatization Strategies : Reductive amination (NaBH₃CN, NH₄OAc) or Wittig reactions to modify the aldehyde into amines or alkenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
